2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III is a complex organic compound with the molecular formula C32H41Cl3O13 and a molecular weight of 740.019 . This compound is a derivative of baccatin III, which is a precursor in the synthesis of paclitaxel, a well-known antineoplastic agent used in cancer treatment .
Preparation Methods
The synthesis of 2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III involves multiple steps, starting from baccatin III. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency .
Chemical Reactions Analysis
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Scientific Research Applications
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals . In biology and medicine, it serves as a precursor for the synthesis of paclitaxel and its derivatives, which are used in cancer treatment .
Mechanism of Action
The mechanism of action of 2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III is closely related to its role as a precursor in the synthesis of paclitaxel . Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death . The molecular targets of paclitaxel include tubulin, a protein that is essential for microtubule formation . The pathways involved in this mechanism are critical for the compound’s antineoplastic activity .
Comparison with Similar Compounds
2-Debenzoyl-2-tigloyl-7-trichloroethoxycarbonyl-baccatin III is similar to other derivatives of baccatin III, such as 2-Debenzoyl-2-tigloyl-10-deacetyl baccatin III . These compounds share structural similarities and are used as intermediates in the synthesis of paclitaxel and its analogs . this compound is unique due to the presence of the trichloroethoxycarbonyl group, which may influence its reactivity and the specific synthetic routes used to produce it.
Properties
Molecular Formula |
C32H41Cl3O13 |
---|---|
Molecular Weight |
740.0 g/mol |
IUPAC Name |
[(2S,3R,4S,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H41Cl3O13/c1-9-14(2)26(40)47-25-23-29(8,24(39)22(45-16(4)36)21-15(3)18(38)11-31(25,42)28(21,6)7)19(46-27(41)44-13-32(33,34)35)10-20-30(23,12-43-20)48-17(5)37/h9,18-20,22-23,25,38,42H,10-13H2,1-8H3/b14-9+/t18-,19-,20?,22+,23-,25-,29+,30-,31?/m0/s1 |
InChI Key |
LVZIPBAJFJACQP-OGKHMOQNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](CC3[C@]2(CO3)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)O)C)OC(=O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.